molecular formula C8H8ClNOS B13105686 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde CAS No. 1208989-44-9

2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde

Cat. No.: B13105686
CAS No.: 1208989-44-9
M. Wt: 201.67 g/mol
InChI Key: RFFWFYPCOJGCRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of 4-methyl-6-(methylthio)nicotinaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of the chloro and methylthio groups may enhance its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-6-(methylthio)pyridine
  • 2-Chloro-4-methyl-6-(methylthio)benzaldehyde
  • 2-Chloro-4-methyl-6-(methylthio)quinoline

Uniqueness

2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde stands out due to its unique combination of functional groups, which confer distinct reactivity and selectivity.

Properties

CAS No.

1208989-44-9

Molecular Formula

C8H8ClNOS

Molecular Weight

201.67 g/mol

IUPAC Name

2-chloro-4-methyl-6-methylsulfanylpyridine-3-carbaldehyde

InChI

InChI=1S/C8H8ClNOS/c1-5-3-7(12-2)10-8(9)6(5)4-11/h3-4H,1-2H3

InChI Key

RFFWFYPCOJGCRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C=O)Cl)SC

Origin of Product

United States

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